molecular formula C23H25N3O3S2 B6418605 Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- CAS No. 690642-42-3

Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-

Cat. No.: B6418605
CAS No.: 690642-42-3
M. Wt: 455.6 g/mol
InChI Key: NGRZHQPQVGDZNZ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3,4-dihydro-6,7-dimethoxyisoquinoline moiety linked via an ethanone group to a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine ring through a thioether (-S-) bridge. Its synthesis likely involves multi-step reactions, including acetylation of the isoquinoline precursor (as seen in ) and subsequent coupling with the sulfur-containing heterocycle. The thioether linkage may improve metabolic stability compared to oxygen or nitrogen analogs .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-28-17-9-14-7-8-26(11-15(14)10-18(17)29-2)20(27)12-30-22-21-16-5-3-4-6-19(16)31-23(21)25-13-24-22/h9-10,13H,3-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRZHQPQVGDZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801104702
Record name 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801104702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690642-42-3
Record name 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690642-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801104702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- typically involves multi-step organic reactions The initial step may include the formation of the isoquinoline and benzothienopyrimidine cores through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound has been documented in various studies. For instance, Padwa et al. (2000) described a method involving the reaction of isoquinoline derivatives with thio compounds to yield this ethanone derivative. The synthetic route typically involves multi-step processes including:

  • Formation of the isoquinoline core.
  • Introduction of methoxy groups.
  • Coupling with thio-containing compounds.

This synthetic versatility allows for modifications that can lead to derivatives with enhanced biological activity or selectivity.

Research indicates that compounds similar to ethanone have exhibited various pharmacological activities:

Potential Therapeutic Applications

  • Antitumor Activity : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies have indicated that modifications to the isoquinoline structure can enhance cytotoxic effects against specific cancer cell lines.
  • Neuroprotective Effects : Compounds related to this ethanone have been studied for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in developing new antibiotics.

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry explored the antitumor effects of a series of isoquinoline derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Neuroprotection

Research conducted by Martinez et al. (2001) evaluated the neuroprotective effects of methoxy-substituted isoquinolines. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for further development as therapeutic agents for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues

Compound Core Structure Substituents/Linkages Key Features
Target Compound Isoquinoline + Benzothienopyrimidine - 6,7-Dimethoxy (isoquinoline)
- Thioether linkage to tetrahydrobenzothienopyrimidine
Hybrid heterocyclic system; conformational flexibility due to ethanone spacer
1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone () Isoquinoline - Acetyl group at position 2 Simpler structure; serves as precursor for complex derivatives
4-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine () Benzothienopyrimidine + Dihydroquinoline - Methoxy group (quinoline)
- Amine at position 2
Polar amine group enhances solubility; potential for hydrogen bonding
1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone () Thienopyrimidine + Aryl - Methylphenyl substituent
- Ether (-O-) linkage
Aromatic substituents improve lipophilicity; ether linkage reduces stability
3-(4-Chlorophenyl)-6-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one () Benzothienopyrimidine - Chlorophenyl, pyrrolidinyl groups
- Ketone at position 4
Electron-withdrawing Cl enhances reactivity; pyrrolidinyl aids bioavailability

Physicochemical and Spectral Properties

  • Conformational Dynamics: The target compound’s ethanone spacer may exhibit conformational isomerism, as observed in for simpler analogs (two interconverting conformers in 1.2:1 ratio via ¹H NMR).
  • Spectral Data :
    • : Methyl groups appear at δ 2.35–2.58 ppm; aromatic protons at δ 7.2–8.57 ppm.
    • : NH proton at δ 9.84 ppm in DMSO-d6, indicating strong hydrogen bonding.
    • Target Compound : Expected downfield shifts for thioether-linked protons (δ ~2.5–3.5 ppm) and aromatic dimethoxy groups (δ ~3.8–4.0 ppm).

Functional and Application Insights

  • Stability : Thioether linkages (target, ) are more resistant to oxidative metabolism than ethers () but less stable than carbon-carbon bonds.
  • Biological Relevance: Benzothienopyrimidine cores () are prevalent in kinase inhibitors and antimicrobial agents.

Biological Activity

Ethanone derivatives exhibit a range of biological activities that make them significant in medicinal chemistry. The compound , which incorporates both isoquinoline and benzothienopyrimidine structures, has been studied for its potential antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • Isoquinoline moiety : Known for various biological activities.
  • Benzothienopyrimidine : Associated with pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structural frameworks exhibit significant antioxidant properties. For instance, derivatives with the isoquinoline structure have shown high DPPH radical scavenging activity, suggesting that the presence of methoxy groups enhances this activity due to their electron-donating nature .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
Ethanone derivative75.4
Ascorbic Acid58.2
Other Isoquinoline DerivativesVaries (45-70)

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of specific signaling pathways .

Case Study: Anticancer Mechanism

In a study involving a library of compounds screened against multicellular tumor spheroids, derivatives similar to the target compound showed promising results in inhibiting tumor growth by inducing cell cycle arrest at the G2/M phase. This was attributed to the interaction with tubulin and disruption of microtubule dynamics .

Antimicrobial Activity

The antimicrobial efficacy of ethanone derivatives has been investigated against various pathogens. The presence of sulfur in the thioether linkage is believed to enhance the antimicrobial properties by disrupting microbial cell membranes. For example, studies have shown that related compounds exhibit substantial activity against resistant strains like MRSA .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Q & A

Q. What are the established synthetic routes for the isoquinolinyl ethanone moiety in this compound?

The isoquinolinyl ethanone fragment is synthesized via acetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A representative method involves reacting the tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon, followed by reflux and purification via silica gel chromatography (MeOH:CH₂Cl₂ = 8:92). The product exhibits conformational isomerism, detectable via ¹H NMR as two interconverting conformers at room temperature .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies dynamic conformational changes (e.g., slow interconversion of isomers) and verifies substituent positions .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion detection) and purity .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related ethanone derivatives .

Q. What are the solubility and stability considerations for handling this compound?

The compound’s solubility is likely similar to analogs with fused heterocycles: moderately soluble in DMSO or DCM but poorly in water. Stability assessments should include inert-atmosphere storage (argon) to prevent oxidation of the thioether and tetrahydroisoquinoline moieties. Degradation under light or moisture requires evaluation via accelerated stability studies .

Advanced Research Questions

Q. How can researchers optimize the coupling of the isoquinolinyl ethanone and benzothienopyrimidinyl thiol components?

The thiol-ether linkage may be formed via nucleophilic substitution or metal-catalyzed coupling. For example:

  • Activate the benzothienopyrimidinyl thiol using a mild base (e.g., NaH) in DMF.
  • React with a halogenated isoquinolinyl ethanone derivative under palladium catalysis (e.g., Pd(PPh₃)₄) to enhance regioselectivity. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of thiol to electrophile) .

Q. How to resolve discrepancies in NMR data caused by dynamic conformational changes?

Variable-temperature (VT) NMR studies can elucidate conformational equilibria. For instance, cooling the sample to −40°C may separate overlapping signals into distinct peaks. Complementary DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) predict energy barriers for isomer interconversion, aligning experimental and theoretical data .

Q. What strategies mitigate side reactions during the synthesis of the benzothieno[2,3-d]pyrimidine moiety?

  • Regioselectivity control : Use electron-withdrawing groups (e.g., acetyl) on the thiophene ring to direct cyclization during pyrimidine formation.
  • Purification : Employ column chromatography (hexane:EtOAc gradient) to isolate intermediates, minimizing dimerization or oxidation byproducts .

Q. How to assess the biological relevance of this hybrid heterocyclic compound?

Prioritize in vitro assays targeting kinases or GPCRs, given the structural similarity of benzothienopyrimidines to ATP-competitive inhibitors. For example:

  • Screen against a kinase panel (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
  • Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting LC-MS and NMR purity results?

LC-MS may indicate high purity (single [M+H]+ peak), while NMR reveals impurities from conformers or residual solvents. Solutions:

  • Use preparative HPLC to isolate individual conformers.
  • Apply DOSY NMR to distinguish between molecular species with differing diffusion coefficients .

Q. Why might synthetic yields vary significantly between batches?

Variations often arise from:

  • Moisture sensitivity : The tetrahydroisoquinoline precursor hydrolyzes in humid conditions; use rigorous drying (molecular sieves) for solvents and reagents.
  • Catalyst deactivation : Trace oxygen in palladium-catalyzed steps poisons the catalyst; employ Schlenk-line techniques .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for acetylation and coupling steps .
  • Analytical Workflows : Combine VT-NMR, LC-MS, and X-ray crystallography for unambiguous structural assignment .
  • Biological Screening : Align assay design with reported activities of thieno[2,3-d]pyrimidine derivatives .

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